Hexobarbital

Descripción general

Descripción

Fue ampliamente utilizado en las décadas de 1940 y 1950 como anestésico para cirugía y como hipnótico de acción rápida y corta duración para uso general . El hexobarbital tiene un inicio de efectos relativamente rápido y una duración de acción corta . Los barbitúricos modernos, como el tiopental, han suplantado en gran medida al this compound debido a un mejor control de la profundidad de la anestesia .

Métodos De Preparación

El hexobarbital se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de ciclohexanona con ácido malónico en presencia de etilato de sodio para formar ácido 5-(1-ciclohexen-1-il)-1,5-dimetilbarbiturico . Las condiciones de reacción suelen incluir el reflujo de los reactivos en etanol durante varias horas . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Metabolism of Hexobarbital

The hepatic metabolism of this compound involves multiple pathways, leading to different metabolites . This metabolism is stereoselective, meaning that the different enantiomers of this compound are metabolized into different products at different rates .

-

The S(+) enantiomer preferentially metabolizes into β-3'-hydroxythis compound.

-

The R(-) enantiomer preferentially metabolizes into α-3'-hydroxythis compound.

Both enantiomers form both α- and β-isomers, resulting in a total of four enantiomers for 3'-hydroxythis compound (3HHB). This reaction is catalyzed by cytochrome P450, specifically CYP2B1 .

The 3HHB isomers formed can undergo further metabolism via glucuronidation or dehydrogenation .

-

Glucuronidation: UDP-glucuronosyl transferases (UGTs) catalyze this reaction, leading to readily excreted products .

-

Dehydrogenation: The enzyme 3HHB dehydrogenase (3HBD), an NAD(P)+ linked oxidation, catalyzes the biotransformation of 3HHB into 3'-oxothis compound (3OHB). The R(-) conformation preferentially forms 3OHB .

3OHB can be further metabolized into 1,5-dimethylbarbituric acid and a cyclohexenone glutathione adduct via an epoxide-diol mechanism .

Experiments in humans have indicated that the major metabolites are 3HHB, 3OHB, and 1,5-dimethylbarbituric acid .

Reactivity with Cytochrome P450 Isozymes

This compound serves as a substrate for cytochrome P450 isozymes, particularly CYP2B1. This compound and the isozyme can form an enzyme-substrate complex through a hydroxylation reaction, which is involved in the metabolism of xenobiotics. The concentration of this compound also influences the oxygenase and oxidase activity of hepatic microsomal cytochrome P450 . Triacetyl oleandomycin, an inhibitor for isozyme CYP3A4, also inhibits this compound metabolism and biological activity, indicating a close relationship between this compound and cytochrome P450 .

Mechanism of Action and GABA~A~ Receptors

This compound's biological effects depend on its ability to penetrate the central nervous system. It potentiates GABA~A~ receptors, similar to other barbiturates. The S(+) enantiomer of this compound is more effective at potentiating GABA~A~ receptors than the R(-) enantiomer .

When GABA binds to the GABA~A~ receptor, chloride ion channels open, allowing chloride ions to flow into the neuron. This causes hyperpolarization in the membrane potential, making the neuron less likely to initiate an action potential. This compound binds to the barbiturate binding site in the chloride ion channel, enhancing the binding of GABA and benzodiazepines to their respective binding sites allosterically . Moreover, this compound extends the duration of the chloride ion channel opening, prolonging the postsynaptic inhibitory effect .

In addition to its inhibitory effect, this compound blocks AMPA receptors, kainate receptors, and neural acetylcholine receptors. It also inhibits glutamate release by causing an open channel block on P/Q‐type high‐voltage activated calcium channels .

Toxicity

Intoxication with this compound in humans can lead to symptoms such as sluggishness, incoordination, difficulty in thinking, slow speech, faulty judgment, drowsiness or coma, and shallow breathing. Severe cases can result in coma and death due to overdose .

Effects on Animals

Studies on animals in the 1900s demonstrated that this compound has short-term toxicity effects and can induce hypnotic effects in mice, rabbits, and frogs .

Table 1: Effects of this compound on animals

| Organism | Test Type | Route | Dose | Effect |

|---|---|---|---|---|

| Rat | LD50 | Intraperitoneal | 330 mg/kg | |

| Rat | LDLo | Subcutaneous | 400 mg/kg | |

| Mouse | LD50 | Oral | 468 mg/kg | Prolongation of sleeping time |

| Mouse | LD50 | Intraperitoneal | 270 mg/kg | Prolongation of sleeping time and immobility time, which are potentiated by L-asparagine |

| Mouse | LDLo | Subcutaneous | 250 mg/kg | |

| Mouse | LD50 | Intravenous | 133 mg/kg | Behavioral: somnolence (general depressed activity) |

| Mouse | LDLo | Intrapleural | 340 mg/kg | Hypnotic effect, which is potentiated by 4,5-dihydro-6-methyl-2[2-(4-pyridyl)-ethyl]-3-pyridazinone (U-320) |

| Mouse | LD50 | Parenteral | 160 mg/kg | |

| Rabbit | LDLo | Oral | 1200 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 1200 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Rabbit | LDLo | Intravenous | 80 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 80 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Rabbit | LDLo | Rectal | 175 mg/kg | Ultra-short actors; hypnotic effect Minimal lethal dose: 175 mg/kg Minimal hypnotic dose: 15 mg/kg |

| Frog | LDLo | Intraperitoneal | 30 mg/kg | |

| Frog | LD50 | Parenteral | 148 mg/kg |

LD50 = lethal dose, 50% kill; LDLo = lowest published lethal dose

Aplicaciones Científicas De Investigación

Historical Context and Pharmacological Properties

Hexobarbital, also known as hexobarbitone, was primarily used as a hypnotic and anesthetic agent during the 1940s and 1950s. It is known for its rapid onset of action and relatively short duration of effects, making it suitable for short surgical procedures. However, due to difficulties in controlling anesthesia depth and safety concerns, it has largely been replaced by modern agents like thiopental .

This compound Sleep Test

One of the primary research applications of this compound is in the this compound Sleep Test (HST), which is utilized to assess drug metabolism rates in rodents. This test categorizes subjects based on their metabolic rates—fast metabolizers versus slow metabolizers—by measuring sleep duration induced by this compound administration. The HST has implications for understanding susceptibility to conditions like post-traumatic stress disorder (PTSD) and evaluating the impact of various toxic compounds on sleep patterns .

Pharmacokinetics Studies

This compound is extensively used in pharmacokinetic studies to investigate liver metabolism across different age groups. Research has demonstrated that older rats exhibit a significantly longer half-life for this compound compared to younger counterparts, indicating age-related changes in drug metabolism . These findings are crucial for understanding how age affects drug clearance and efficacy.

Toxicology Research

This compound's role extends into toxicology, where it is used to study interactions between various drugs and environmental toxins. For instance, studies have shown that exposure to carbon monoxide can prolong the effects of this compound by affecting its metabolism without altering its pharmacodynamics . Such insights are vital for assessing risks associated with drug interactions in clinical settings.

Behavioral Studies

In behavioral pharmacology, this compound is used to assess motor coordination and cognitive functions in animal models. Research indicates that this compound influences motor coordination and body temperature regulation in mice, providing insights into its central nervous system effects . Additionally, studies on acute tolerance have shown that repeated exposure can lead to cumulative effects on brain concentrations of this compound, influencing subsequent behavioral responses .

Case Study 1: Age-Related Pharmacokinetics

A study conducted on BN/BiRij rats examined the pharmacokinetics of this compound across different ages. Results indicated that older rats had a half-life nearly double that of younger rats (39.9 minutes vs. 21.3 minutes), highlighting significant age-related differences in drug metabolism . This study underscores the importance of considering age when evaluating drug efficacy and safety.

Case Study 2: Impact of Hypoxia on Drug Metabolism

Research comparing the effects of carbon monoxide-induced hypoxia versus oxygen deprivation revealed that both conditions similarly prolonged sleeping time induced by this compound. This finding suggests that hypoxia impacts drug metabolism without significantly altering pharmacological responses . Such studies are essential for understanding how environmental factors can influence drug action.

Mecanismo De Acción

El hexobarbital ejerce sus efectos uniéndose a un sitio distinto asociado con un canal de iones cloruro en el receptor tipo A del ácido gamma-aminobutírico . Esta unión aumenta la duración del tiempo durante el cual el canal de iones cloruro permanece abierto, prolongando el efecto inhibitorio postsináptico del ácido gamma-aminobutírico en el tálamo . Este mecanismo da como resultado los efectos sedantes e hipnóticos del this compound .

Comparación Con Compuestos Similares

El hexobarbital es similar a otros barbitúricos como el tiopental, el pentobarbital y el fenobarbital . El this compound tiene un inicio de acción más rápido y una duración de acción más corta en comparación con estos compuestos . El tiopental, por ejemplo, es el preferido en la anestesia moderna debido a su mejor control de la profundidad de la anestesia . El pentobarbital y el fenobarbital también se utilizan por sus efectos sedantes e hipnóticos, pero tienen diferentes perfiles farmacocinéticos . Las propiedades únicas del this compound lo hacen adecuado para aplicaciones de investigación específicas, particularmente en el estudio de los efectos estereoselectivos de los barbitúricos .

Actividad Biológica

Hexobarbital is a barbiturate derivative that has been utilized primarily for its hypnotic and sedative properties. Although its clinical use has diminished due to safety concerns, it remains relevant in research settings, particularly in studies involving metabolism, neuropharmacology, and behavioral responses. This article delves into the biological activity of this compound, examining its pharmacodynamics, metabolic pathways, and implications in various experimental contexts.

Pharmacodynamics

This compound acts primarily as a GABA_A receptor potentiator , enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS). This mechanism involves binding to specific sites on the GABA_A receptor, leading to prolonged opening of chloride ion channels and hyperpolarization of neuronal membranes. The S(+) enantiomer of this compound is particularly effective in this regard, promoting greater sedation than its R(-) counterpart .

Key Effects:

- CNS Depressant : this compound induces sedation and hypnosis by increasing GABAergic activity while simultaneously inhibiting excitatory neurotransmitter release (e.g., glutamate) through blockade of AMPA receptors and calcium channels .

- Metabolism : The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2B1, resulting in various metabolites such as β-3'-hydroxythis compound and α-3'-hydroxythis compound .

Metabolic Pathways

The metabolism of this compound is stereoselective and involves several pathways:

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| β-3'-hydroxythis compound | S(+) enantiomer metabolism | CYP2B1 |

| α-3'-hydroxythis compound | R(-) enantiomer metabolism | CYP2B1 |

| 1,5-dimethylbarbituric acid | Further metabolism of 3-hydroxy derivatives | Various enzymes |

This metabolic process is crucial for understanding both the pharmacokinetics and potential toxicological effects of this compound. Notably, the drug's clearance can be significantly altered in conditions such as acute hepatitis, where studies show a marked increase in elimination half-life .

This compound Sleep Test (HST)

The this compound Sleep Test is utilized to assess metabolic rates in rodents. This test categorizes subjects as fast metabolizers (FM) or slow metabolizers (SM) based on their sleep duration post-administration. Research indicates that SM rats exhibit heightened anxiety and stress responses compared to FM rats following exposure to traumatic stressors .

Teratogenic Effects

A study evaluating the teratogenic potential of high doses of barbiturates during pregnancy found no significant congenital abnormalities linked to this compound exposure. Among 411 live births from mothers who self-poisoned with barbiturates, including this compound, no major teratogenic effects were observed despite the drugs' high doses . This suggests a relatively low risk for fetal development when considering acute exposure during critical periods.

Interaction with Cannabidiol

Research has demonstrated that cannabidiol (CBD) can inhibit the metabolism of this compound. In a controlled study, participants showed a 36% reduction in this compound clearance when administered CBD, indicating potential interactions that could affect dosing and therapeutic outcomes . This finding underscores the importance of considering drug-drug interactions in clinical settings.

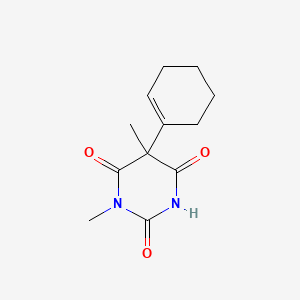

Propiedades

IUPAC Name |

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXAWHWODHRRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023122 | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e+00 g/L | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hexobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABA-A receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56-29-1 | |

| Record name | (±)-Hexobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67.00 °C. @ 760.00 mm Hg | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.